![molecular formula C24H23N3O4S B2366742 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1252819-37-6](/img/no-structure.png)

2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

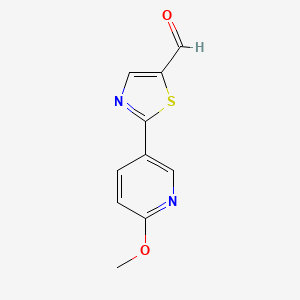

The compound “2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2- d ]pyrimidine-7-carbonitriles . The reaction involved heating thiophene-2-carboxamides in formic acid to afford thieno [3,2- d ]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produced the β -keto amides .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name. It contains a thieno[3,2-d]pyrimidin-1(2H)-yl core, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. The molecule also contains a 3,4-dimethylbenzyl group and a 3-methoxyphenyl group attached to the core structure .Wissenschaftliche Forschungsanwendungen

Radiosynthesis Applications

Pyrimidine derivatives have been utilized in the development of selective radioligands for imaging purposes, such as the translocator protein (18 kDa) with PET. For instance, DPA-714, a compound within the pyrimidine acetamide series, has been synthesized with a fluorine atom in its structure, enabling its labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Antimicrobial Activity

Pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material, have shown significant antimicrobial activity. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Antifungal Effect

The antifungal effects of some pyrimidin-amine derivatives against types of fungi like Aspergillus terreus and Aspergillus niger have been investigated, showing that certain derivatives are effective antifungal agents (Jafar et al., 2017).

Cytotoxic Activity for Anticancer Applications

The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been explored for their in vitro cytotoxic activity against cancer cell lines, demonstrating the potential of pyrimidine derivatives in cancer treatment (Al-Sanea et al., 2020).

Dual Inhibitory Activity on Enzymes

Compounds based on the thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in cancer and bacterial growth. This highlights the relevance of pyrimidine derivatives in the development of dual-action pharmaceutical agents (Gangjee et al., 2008).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine with 3-methoxyphenylacetic acid, followed by acetylation of the resulting product.", "Starting Materials": [ "3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine", "3-methoxyphenylacetic acid", "Acetic anhydride", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "To a solution of 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine (1.0 equiv) in DMF, TEA (1.2 equiv) is added dropwise with stirring at room temperature.", "3-methoxyphenylacetic acid (1.1 equiv) is added to the reaction mixture and stirred for 2-3 hours at room temperature.", "The reaction mixture is poured into a mixture of DCM and water, and the organic layer is separated and washed with water, NaHCO3 solution, and brine successively.", "The organic layer is dried over MgSO4 and concentrated under reduced pressure.", "The resulting product is purified by column chromatography using DCM/diethyl ether as the eluent to obtain the intermediate product.", "To a solution of the intermediate product in DCM, acetic anhydride (1.2 equiv) and TEA (1.5 equiv) are added and stirred at room temperature for 2-3 hours.", "The reaction mixture is poured into a mixture of ice and water, and the resulting solid is filtered and washed with water.", "The solid is dried under vacuum to obtain the final product, 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide." ] } | |

CAS-Nummer |

1252819-37-6 |

Produktname |

2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide |

Molekularformel |

C24H23N3O4S |

Molekulargewicht |

449.53 |

IUPAC-Name |

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C24H23N3O4S/c1-15-7-8-17(11-16(15)2)13-27-23(29)22-20(9-10-32-22)26(24(27)30)14-21(28)25-18-5-4-6-19(12-18)31-3/h4-12H,13-14H2,1-3H3,(H,25,28) |

InChI-Schlüssel |

LDFKCRJUCDFAMJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2366665.png)

![methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366666.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366681.png)